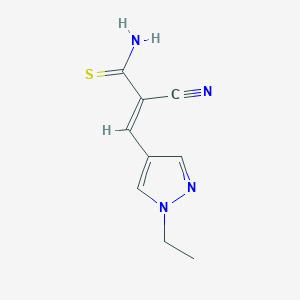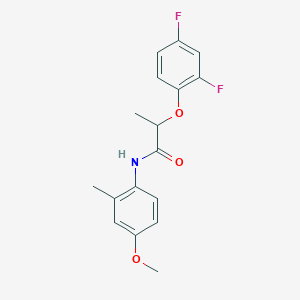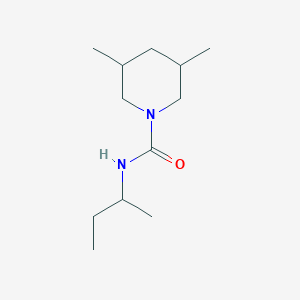
2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFA is a member of the acrylamide family, which is widely used in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide is not fully understood. However, it is believed that 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide inhibits the activity of enzymes involved in cell proliferation and survival, such as protein kinases. 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of various diseases. 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response and can contribute to the development of chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide in lab experiments is its high solubility in various solvents, which makes it easy to work with. Additionally, 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide has been found to be relatively stable under various conditions, which makes it suitable for long-term experiments. However, one limitation of using 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
Zukünftige Richtungen
For the study of 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide include further investigation of its mechanism of action and the development of new derivatives with improved properties.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide has been extensively studied for its potential use in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-cyano-3-(3-furyl)-N-(2-nitrophenyl)acrylamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of the disease.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(furan-3-yl)-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-8-11(7-10-5-6-21-9-10)14(18)16-12-3-1-2-4-13(12)17(19)20/h1-7,9H,(H,16,18)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSGSTUTRGUDOI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=COC=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=COC=C2)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(furan-3-yl)-N-(2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-dichloro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4747940.png)
![1-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4747942.png)

![{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4747957.png)
![N-(3-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747965.png)
![N-cyclohexyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4747970.png)
![N'-{3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}nicotinohydrazide](/img/structure/B4747976.png)

![N-(4-chlorophenyl)-2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4747982.png)
![2-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-5-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4747988.png)


![N,N'-1,2-phenylenebis{2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide}](/img/structure/B4748017.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4748029.png)